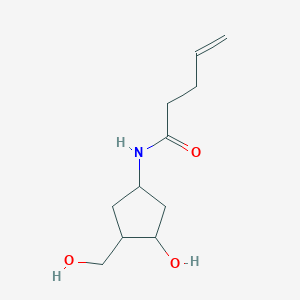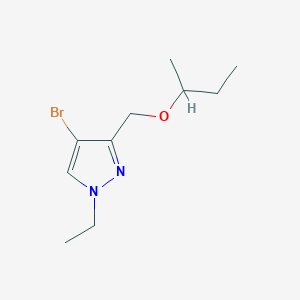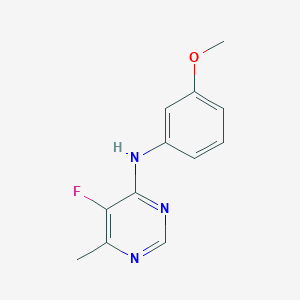
1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of urea herbicides and is known for its effectiveness in controlling a wide range of weeds. The chemical structure of Diuron is characterized by the presence of two chlorophenyl groups and a nitrophenyl group attached to a urea molecule.
科学的研究の応用
Interaction with Various Anions
1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea exhibits interactions through hydrogen bonding with various anions, leading to complex formation. This interaction is significant in understanding molecular interactions and stability in chemical reactions. For instance, 1,3-bis(4-nitrophenyl)urea interacts with a range of oxoanions in a solution, forming stable complexes whose stability depends on the anion's basicity (Boiocchi et al., 2004).
Hydrogel Formation
This compound demonstrates the ability to form hydrogels in specific conditions. The formation of hydrogels and their physical properties like morphology and rheology can be tuned by the identity of the anion. This is a critical aspect in the development of materials with specific physical properties for various applications (Lloyd & Steed, 2011).
Polymerization Initiator
It also serves as an initiator in the ring-opening polymerization of epoxide. Substituents on the urea molecule influence the polymerization process, making it a valuable component in creating polymers with specific characteristics (Makiuchi et al., 2015).
Optical Sensing
Urea-based polyacetylenes, including derivatives of this compound, have been developed as optical sensors for fluoride ions. Their colorimetric response triggered by urea/fluoride ion interaction is useful in sensing applications (Su et al., 2013).
Nonlinear Optical Material
In the field of optics, this compound has been used in the synthesis of nonlinear optical materials. It shows promising properties like high optical transparency and significant second-harmonic generation efficiency, making it a potential candidate for optical applications (Sathishkumar et al., 2020).
Crystal Structure Analysis
The crystal structure analysis of this compound and related derivatives is crucial in understanding their molecular arrangement and potential applications in material science. Detailed analysis helps in determining the physical properties and potential applications of these compounds in various fields (Crasta et al., 2005).
Antimicrobial Properties
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies are pivotal in the development of new pharmaceutical compounds with potential applications in combating microbial infections (Rani et al., 2014).
Synthesis and Application in Further Research
The synthesis of this compound and its derivatives is significant in organic chemistry, providing a basis for further research and development in various fields, including pharmaceuticals and materials science (Gondela & Walczak, 2006).
特性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3/c14-8-2-1-3-9(6-8)16-13(19)17-10-4-5-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQYCOQTHNMVJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)
![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)




![N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2366236.png)
![N-[3-(4-Ethylsulfinylphenyl)phenyl]-4-methylbenzamide](/img/structure/B2366237.png)

![3-[4-(1,3-Benzoxazol-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B2366241.png)
![4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone](/img/structure/B2366243.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2366244.png)
